molecular formula C8H10N2O B589119 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one CAS No. 1170830-85-9

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B589119
CAS No.: 1170830-85-9
M. Wt: 150.181
InChI Key: JRVUVVBQMXFJTH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: is a heterocyclic compound that features a naphthyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of naphthyridine derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce more saturated naphthyridine compounds.

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of naphthyridine derivatives in biological systems.

Medicine: The compound has shown promise in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    2,6-Diaminopyridine: Shares a similar core structure but with different functional groups.

    1,8-Naphthyridine: Another naphthyridine derivative with distinct properties.

    Quinoline: A related heterocyclic compound with a different ring structure.

Uniqueness: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one is unique due to its specific ring structure and the presence of both nitrogen atoms in the naphthyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVUVVBQMXFJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656814
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170830-85-9
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6,7,8-hexahydro-2,6-naphthyridin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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